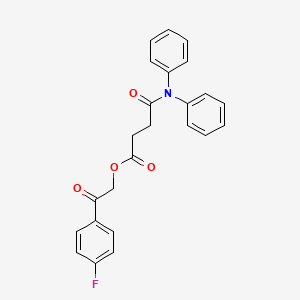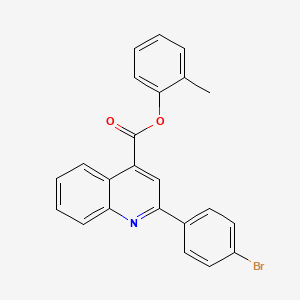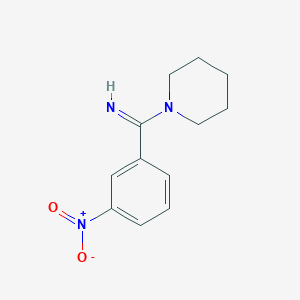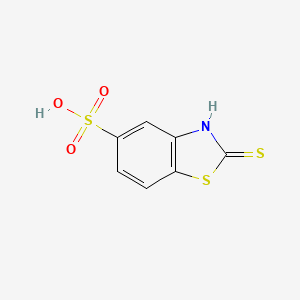![molecular formula C19H14ClF4NO4 B12464974 2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate is a complex organic compound that features both fluorine and chlorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the ester linkage: This can be achieved through esterification reactions involving the appropriate carboxylic acid and alcohol.
Introduction of the carbamoyl group: This step may involve the use of isocyanates or carbamoyl chlorides under controlled conditions.
Incorporation of fluorine and chlorine substituents: These steps often require the use of specific reagents such as fluorinating agents and chlorinating agents under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate: shares similarities with other compounds that contain fluorine, chlorine, and carbamoyl groups. Examples include:
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}propanoate lies in its specific combination of functional groups and substituents. This combination imparts unique chemical properties, such as reactivity and stability, which can be exploited in various applications.
Propiedades
Fórmula molecular |
C19H14ClF4NO4 |
|---|---|
Peso molecular |
431.8 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H14ClF4NO4/c20-14-6-3-12(19(22,23)24)9-15(14)25-17(27)7-8-18(28)29-10-16(26)11-1-4-13(21)5-2-11/h1-6,9H,7-8,10H2,(H,25,27) |
Clave InChI |
AXALRVBOVHACMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)
![N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)

![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)


![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12464967.png)


![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
